molecular formula C19H18ClF3N2O3S B11342409 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2,6-difluorophenyl)piperidine-4-carboxamide

1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2,6-difluorophenyl)piperidine-4-carboxamide

Cat. No.: B11342409
M. Wt: 446.9 g/mol
InChI Key: SCXLAXUROIFRKC-UHFFFAOYSA-N
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Description

1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2,6-difluorophenyl)piperidine-4-carboxamide is a synthetic organic compound characterized by its complex molecular structure It contains multiple functional groups, including a sulfonyl group, a piperidine ring, and several halogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2,6-difluorophenyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:

    Nucleophilic substitution reactions: These reactions can introduce halogen atoms into the benzyl and phenyl rings.

    Sulfonylation reactions:

    Amidation reactions: These reactions form the carboxamide group by reacting an amine with a carboxylic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve optimizing reaction conditions to maximize yield and purity. This can include:

    Catalysis: Using catalysts to increase reaction rates.

    Temperature control: Maintaining specific temperatures to favor desired reactions.

    Purification techniques: Employing methods such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2,6-difluorophenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can remove oxygen atoms or reduce double bonds.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2,6-difluorophenyl)piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2,6-difluorophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound may inhibit or activate enzymes involved in various biochemical pathways.

    Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.

    Signaling pathways: The compound may influence signaling pathways, affecting cellular functions and processes.

Comparison with Similar Compounds

1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2,6-difluorophenyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

    1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2,6-dichlorophenyl)piperidine-4-carboxamide: Differing by the presence of chlorine atoms instead of fluorine atoms.

    1-[(2-bromo-6-fluorobenzyl)sulfonyl]-N-(2,6-difluorophenyl)piperidine-4-carboxamide: Differing by the presence of a bromine atom instead of a chlorine atom.

Properties

Molecular Formula

C19H18ClF3N2O3S

Molecular Weight

446.9 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N-(2,6-difluorophenyl)piperidine-4-carboxamide

InChI

InChI=1S/C19H18ClF3N2O3S/c20-14-3-1-4-15(21)13(14)11-29(27,28)25-9-7-12(8-10-25)19(26)24-18-16(22)5-2-6-17(18)23/h1-6,12H,7-11H2,(H,24,26)

InChI Key

SCXLAXUROIFRKC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=C(C=CC=C2F)F)S(=O)(=O)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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